

Application Notes and Protocols for STAT5 Phosphorylation Assay with AWT020

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Compound of Interest		
Compound Name:	TP-020	
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Introduction

AWT020 is a novel bifunctional fusion protein engineered for cancer immunotherapy. It combines a humanized anti-PD-1 nanobody with an optimized Interleukin-2 (IL-2) mutein.[1][2] This design allows for targeted delivery of the IL-2 payload to tumor-infiltrating lymphocytes (TILs) that express PD-1, thereby enhancing anti-tumor immunity with potentially reduced systemic toxicity.[1][2][3] A key mechanism of action for the IL-2 component of AWT020 is the activation of the JAK-STAT signaling pathway, leading to the phosphorylation of STAT5.[1][4] Monitoring the phosphorylation of STAT5 is therefore a critical step in characterizing the bioactivity and cellular response to AWT020.[1][5]

These application notes provide detailed protocols for performing a STAT5 phosphorylation assay in response to AWT020 treatment, focusing on a Homogeneous Time Resolved Fluorescence (HTRF) based assay, with alternative protocols for flow cytometry and ELISA-based methods.

Signaling Pathway

AWT020 is designed to selectively activate the IL-2 receptor (IL-2R) on PD-1 expressing cells. The IL-2 mutein component of AWT020 has a reduced affinity for the IL-2Rα subunit (CD25) and attenuated affinity for the IL-2Rβγ complex, which helps to minimize off-target activation of immune cells and reduce toxicity.[1][2] Upon binding of AWT020 to PD-1 on the cell surface,

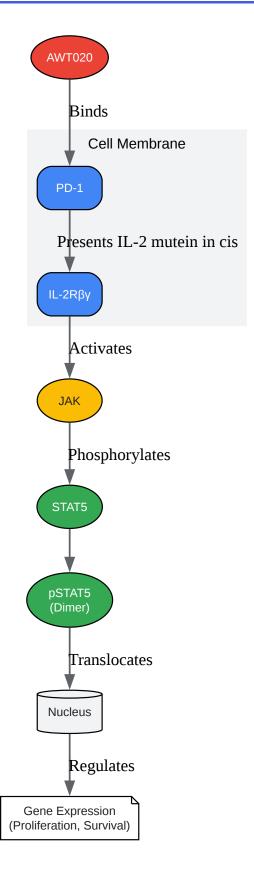


AWT020: Methodological & Application

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the IL-2 mutein is presented in cis to the IL-2Rβγ complex, leading to the activation of associated Janus kinases (JAKs). These kinases then phosphorylate STAT5, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in T-cell proliferation and survival.[6][7]





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AWT020-mediated STAT5 signaling pathway.



Experimental Protocols

Primary Recommended Protocol: HTRF-Based STAT5 Phosphorylation Assay

This protocol is based on the methodology reported for characterizing AWT020 and is suitable for a high-throughput screening format.[1][8]

Principle: The HTRF assay is a plate-based immunoassay that measures the phosphorylation of STAT5 at Tyr694. It utilizes two labeled antibodies: one specific for the phosphorylated motif on STAT5 labeled with a donor fluorophore, and a second antibody that recognizes total STAT5, labeled with an acceptor fluorophore. When both antibodies are bound to the target protein, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor, resulting in a specific signal that is proportional to the amount of phosphorylated STAT5.[8]

Materials:

- PD-1 expressing cells (e.g., Hut 78/PD-1 cells, activated primary T-cells)[1]
- · Cell culture medium
- AWT020
- Phospho-STAT5 (Tyr694) HTRF detection kit (e.g., from Revvity)[8]
- 96-well or 384-well tissue culture plates
- Plate reader capable of HTRF detection

Procedure:

- Cell Seeding: Seed PD-1 expressing cells in a 96-well or 384-well plate at a predetermined optimal density.
- Cell Starvation (Optional): Depending on the cell line and basal STAT5 phosphorylation levels, it may be necessary to starve the cells from cytokines for 4-24 hours prior to stimulation.



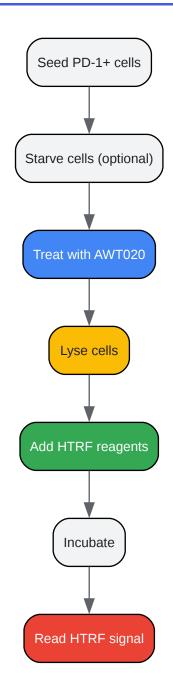




- AWT020 Treatment: Treat the cells with a serial dilution of AWT020 to determine the EC50.
 Include a negative control (vehicle only). Incubate for a specified time (e.g., 30 minutes at 37°C).[1]
- Cell Lysis: Add the supplemented lysis buffer provided in the HTRF kit directly to the wells. Incubate for 30 minutes at room temperature with shaking.[1]
- Detection: Add the HTRF detection reagents (anti-phospho-STAT5 donor and anti-total STAT5 acceptor antibodies) to the lysate.
- Incubation: Incubate the plate at room temperature for the time specified in the kit manual (typically 1-4 hours).
- Signal Reading: Read the plate on an HTRF-compatible plate reader.

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the concentration of AWT020 to generate a dose-response curve and determine the EC50 value.





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HTRF assay workflow for pSTAT5 detection.

Alternative Protocol 1: Flow Cytometry-Based STAT5 Phosphorylation Assay

This method allows for the quantification of STAT5 phosphorylation at a single-cell level and can be combined with surface marker staining to analyze specific cell populations.[6][9]



Materials:

- PD-1 expressing cells
- AWT020
- Fixation buffer (e.g., BD Phosflow Lyse/Fix Buffer)[10]
- Permeabilization buffer (e.g., BD Perm Buffer III)[10]
- Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD8, PD-1)
- Flow cytometer

Procedure:

- Cell Stimulation: Treat cells with AWT020 for a short period (e.g., 15 minutes at 37°C).[9]
- Fixation: Immediately stop the stimulation by adding fixation buffer. Incubate for 10 minutes at 37°C.[10]
- Permeabilization: Permeabilize the cells by adding cold permeabilization buffer and incubating on ice for 30 minutes.[10]
- Staining: Stain the cells with the anti-phospho-STAT5 antibody and any surface marker antibodies for 30-60 minutes at room temperature in the dark.[6]
- Washing: Wash the cells to remove unbound antibodies.
- Acquisition: Acquire the samples on a flow cytometer.

Data Analysis: Gate on the cell population of interest based on forward and side scatter, and surface marker expression. Quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the target population.



Alternative Protocol 2: ELISA-Based STAT5 Phosphorylation Assay

Cell-based ELISA kits provide a straightforward method for measuring the relative amount of STAT5 phosphorylation in cultured cells.[11][12]

Materials:

- PD-1 expressing cells
- AWT020
- Cell-Based phospho-STAT5 (pTyr694) ELISA Kit (e.g., from Sigma-Aldrich or Abcam)[11][12]
- 96-well tissue culture plate
- Plate reader capable of measuring absorbance at 450 nm

Procedure:

- Cell Seeding and Treatment: Seed cells in the provided 96-well plate and treat with AWT020
 as described for the HTRF assay.
- Fixing and Permeabilization: Fix the cells with the provided fixing solution.[11]
- Blocking: Block the wells to prevent non-specific antibody binding.[11]
- Primary Antibody Incubation: Incubate with the primary antibody (anti-phospho-STAT5 or anti-total STAT5).[11]
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.[11]
- Substrate Development: Add a TMB substrate and incubate until color develops.[11]
- Stopping Reaction: Stop the reaction with the provided stop solution.
- Absorbance Reading: Read the absorbance at 450 nm.



Data Analysis: Normalize the phospho-STAT5 signal to the total STAT5 signal for each condition. Plot the normalized signal against the AWT020 concentration.

Data Presentation

The quantitative data from these assays can be summarized in the following tables for clear comparison.

Table 1: Experimental Parameters for AWT020-induced STAT5 Phosphorylation Assay

Parameter	HTRF Assay	Flow Cytometry Assay	ELISA-Based Assay
Cell Type	PD-1 expressing cells (e.g., Hut 78/PD-1)	PD-1 expressing cells (e.g., primary T-cells)	Adherent or suspension PD-1 expressing cells
Plate Format	96-well or 384-well	Tubes or 96-well V- bottom plates	96-well plate
AWT020 Incubation Time	30 minutes	15 minutes	15-60 minutes
Detection Method	Time-Resolved FRET	Fluorescence Intensity	Colorimetric (Absorbance)
Primary Readout	HTRF Ratio	Median Fluorescence Intensity (MFI)	Optical Density (OD) at 450 nm
Throughput	High	Medium	Medium to High

Table 2: Expected Outcomes of AWT020 Treatment on STAT5 Phosphorylation



Treatment Group	Expected pSTAT5 Level (vs. Vehicle Control)	Rationale
AWT020 in PD-1+ cells	Significantly Increased[1][2]	AWT020 targets PD-1+ cells, leading to localized IL-2R signaling and STAT5 phosphorylation.[1]
AWT020 in PD-1- cells	Minimal to no increase	The activity of AWT020 is dependent on binding to PD-1.
Isotype Control Fusion Protein	No significant increase	To control for non-specific effects of the fusion protein structure.
IL-2 (Positive Control)	Increased	To confirm that the IL-2 signaling pathway is active in the cells.
JAK Inhibitor + AWT020	Inhibition of AWT020-induced pSTAT5	To confirm that STAT5 phosphorylation is mediated by JAK activity.

Conclusion

The measurement of STAT5 phosphorylation is a robust method to quantify the cellular activity of AWT020. The recommended HTRF-based assay offers a high-throughput and sensitive platform for characterizing the dose-dependent effects of AWT020. Alternative methods such as flow cytometry and ELISA provide valuable tools for more detailed single-cell analysis or for laboratories without access to HTRF technology. These protocols will aid researchers and drug development professionals in the continued investigation and clinical development of AWT020 and other targeted immunotherapies. AWT020 is currently being evaluated in a phase 1 clinical trial.[1]

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